Thiazolo[5,4-b]pyridine-2-methanol
Description
Properties
IUPAC Name |
[1,3]thiazolo[5,4-b]pyridin-2-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c10-4-6-9-5-2-1-3-8-7(5)11-6/h1-3,10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIGHDPDOHCYIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Steps
| Step | Intermediate | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 3-Amino-5-bromo-2-chloropyridine | Reaction with potassium thiocyanate | Aminothiazole intermediate | 75 |
| 2 | Aminothiazole intermediate | Boc protection | Boc-protected intermediate | 90 |
| 3 | Boc-protected intermediate | Suzuki coupling with 2-methyl-5-nitrophenylboronic acid pinacol ester, Pd(dppf)Cl2 catalyst | Coupled product | 70 |
| 4 | Coupled product | Nitro group reduction | Amino intermediate | 80 |
| 5 | Amino intermediate | Amide formation with carboxylic acids, Boc deprotection | Amide derivatives | Variable |
- Key Points:
- The initial aminothiazole formation constructs the thiazolo[5,4-b]pyridine core.
- Suzuki coupling introduces aryl substituents, allowing for structural diversity.
- The nitro reduction step is crucial for further amide or urea functionalization.
- This method is adaptable for synthesizing this compound by selecting appropriate substituents and subsequent hydroxymethylation.
Summary Table of Preparation Methods
Research Findings and Analytical Characterization
- Purity and Characterization: All synthesized compounds, including this compound and derivatives, were characterized by nuclear magnetic resonance spectroscopy (1H NMR, 13C NMR) and high-resolution liquid chromatography-mass spectrometry (LC-MS), confirming structural integrity and purity above 95%.
- Reaction Monitoring: Thin-layer chromatography (TLC) and LC-MS were routinely employed to monitor reaction progress and optimize conditions.
- Yields: Reported yields vary depending on the synthetic route and substituents but generally range from moderate (40–60%) to good (70–90%), reflecting the efficiency of these methods.
Chemical Reactions Analysis
Types of Reactions
Thiazolo[5,4-b]pyridine-2-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolo[5,4-b]pyridine derivatives .
Scientific Research Applications
Thiazolo[5,4-b]pyridine-2-methanol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial, antifungal, and antiviral activities.
Mechanism of Action
The mechanism of action of thiazolo[5,4-b]pyridine-2-methanol involves its interaction with various molecular targets and pathways. The compound is known to inhibit enzymes such as phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival . The inhibition of PI3K leads to the disruption of signaling pathways involved in cancer cell proliferation and survival, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Thiazolo[5,4-b]pyridine derivatives exhibit diverse biological activities depending on substituents. Key comparisons include:
- Methanol vs. Sulfonamide: The methanol group in this compound may offer distinct hydrogen-bonding capabilities compared to sulfonamide-containing analogs (e.g., 19a, 19b), which rely on charged interactions with residues like Lys802 in PI3Kα .
- Pyridyl vs. Phenyl : Replacement of pyridyl (19a) with phenyl reduces PI3Kα inhibition by >10-fold, highlighting the necessity of nitrogen in the heterocycle for binding .
- Hydrophobic Substituents: The 3-(trifluoromethyl)phenyl group in 6h enhances c-KIT inhibition by fitting into hydrophobic pockets, a feature absent in the methanol derivative .
Physicochemical Properties
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